6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
Description
6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a heterocyclic organic compound featuring a quinolin-4-one core substituted with a methyl group at position 6 and a propyl chain at position 1. The 3-position is occupied by a 1,2,4-oxadiazole ring linked to a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent likely contributes to lipophilicity and electronic effects, influencing binding interactions .
Properties
IUPAC Name |
6-methyl-1-propyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-3-10-28-12-17(19(29)16-11-13(2)4-9-18(16)28)21-26-20(27-31-21)14-5-7-15(8-6-14)30-22(23,24)25/h4-9,11-12H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTNCPIFMWITMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include trifluoromethyl phenyl sulfone and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline core.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the trifluoromethoxyphenyl moiety .
Scientific Research Applications
6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms
Biology: It may be investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics
Mechanism of Action
The mechanism of action of 6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the quinoline and oxadiazole rings contribute to its overall stability and reactivity . The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a comparative analysis:
Heterocyclic Core Variations
- Quinolin-4-one vs. Quinazolin-4-one: The compound shares a quinolin-4-one core with derivatives like (S)-2-(4-(2,7-Dimethyl-4-oxo-1,4-dihydroquinazolin-6-yl)methylamino-2-fluorobenzamido)-4-(1H-tetrazol-5-yl)butyric acid (), which features a quinazolinone core. Quinazolinones are associated with kinase inhibition, whereas quinolinones may exhibit distinct target profiles due to nitrogen positioning.
1,2,4-Oxadiazole vs. 1,2,4-Triazole :
The 1,2,4-oxadiazole ring in the target compound contrasts with the 1,2,4-triazole in 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one (). Oxadiazoles generally exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic cleavage .
Substituent Effects
- Trifluoromethoxy vs. In contrast, the difluorophenyl group in the triazole-containing analog () offers moderate electronegativity and may alter solubility .
- Propyl vs. Propargyl/Hydroxypropyl: The propyl chain at position 1 of the quinolinone core may confer moderate lipophilicity, whereas propargyl (in ’s quinazolinone derivative) or hydroxypropyl groups could influence hydrogen bonding and metabolic pathways.
Physicochemical and Pharmacokinetic Properties
Structural determination tools like SHELX () are critical for resolving crystallographic details of analogs, enabling precise comparisons.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : The 1,2,4-oxadiazole formation may require cyclization under high-temperature conditions, contrasting with triazole synthesis via click chemistry .
- Computational Modeling : Density-functional methods () could optimize the compound’s electronic properties, while SHELX () aids in structural validation of intermediates.
Biological Activity
The compound 6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one (CAS Number: 1326895-52-6) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H17F3N4O
- Molecular Weight : 429.4 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. In particular, the compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Against HepG2 Cell Line
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| 6-methyl-1-propyl... | 13.004 | Induction of apoptosis |
| Other derivatives | Varies | Varies |
The compound demonstrated an IC50 value of 13.004 µg/mL , indicating potent anti-proliferative activity against HepG2 liver cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression.
Mechanistic Studies
In silico studies have suggested that the compound binds effectively to protein targets involved in cancer progression. The binding affinity to Protein Kinase B (Akt) was notably strong, with a Gibbs free energy change () of −176.152 kcal/mol , suggesting a favorable interaction that could inhibit cell growth and survival pathways in cancer cells .
Other Biological Activities
The compound's structure suggests potential activities beyond anticancer effects. Similar compounds have shown:
- Antimicrobial Activity : Some derivatives exhibit effectiveness against bacterial strains.
- Anti-inflammatory Properties : Certain analogs have been reported to reduce inflammation markers in vitro.
Study 1: Anticancer Efficacy
In a comprehensive study assessing the anticancer efficacy of various quinoline derivatives, the compound was found to significantly inhibit HepG2 cell proliferation compared to controls. The study utilized an MTT assay to evaluate cell viability post-treatment with different concentrations of the compound over 48 hours .
Study 2: Structure–Activity Relationship (SAR)
A structure–activity relationship analysis revealed that the presence of electron-donating groups (like methyl) at specific positions on the aryl ring enhances anticancer activity. The order of potency among related compounds was established as follows:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Quinoline core formation : Cyclization of substituted anilines with ketones under acidic conditions.
- Oxadiazole ring construction : Reaction of amidoximes with activated carboxylic acid derivatives (e.g., trifluoroacetic anhydride) at 80–100°C .
- Propyl group introduction : Alkylation of the quinoline nitrogen using 1-iodopropane in DMF with a base like K₂CO₃ .
- Key solvents: Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for solubility and reactivity .
Q. How is the structural identity of the compound confirmed post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., methyl at C6, propyl at N1) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₃H₂₀F₃N₃O₃) and isotopic patterns .
- X-ray crystallography : For unambiguous assignment of the oxadiazole-quinoline linkage and stereochemistry (if applicable) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assay design :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility and stability : HPLC-UV to assess compound integrity in PBS or simulated biological fluids .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Variables to test :
- Catalysts : Use Pd(OAc)₂ for cross-coupling steps to enhance regioselectivity .
- Temperature gradients : Reflux vs. microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 2 hours vs. 6 hours conventional) .
- Workup protocols : Column chromatography with gradient elution (hexane:EtOAc) to isolate isomers or byproducts .
- Data analysis : Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or EGFR) to model interactions with the oxadiazole and trifluoromethoxy groups .
- QSAR modeling : Train models on analogs with known IC₅₀ values to correlate substituent effects (e.g., logP, polar surface area) with activity .
- Validation : Compare computational predictions with experimental enzyme inhibition data to refine models.
Q. How can contradictions in spectroscopic or bioactivity data be resolved?
- Case example : Discrepancies in NMR peak assignments for the oxadiazole ring protons.
- Resolution : Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals .
- Bioactivity conflicts : If cytotoxicity varies across cell lines, perform:
- Mechanistic studies : Flow cytometry to differentiate apoptosis vs. necrosis.
- Target profiling : siRNA knockdown to identify pathways affected by the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
